2-chloro-3-(trifluoromethyl)pyridine 1-oxide
Description
Properties
IUPAC Name |
2-chloro-1-oxido-3-(trifluoromethyl)pyridin-1-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3NO/c7-5-4(6(8,9)10)2-1-3-11(5)12/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLBIGVHQINGIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C([N+](=C1)[O-])Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-3-(trifluoromethyl)pyridine 1-oxide can be synthesized from 3-(trifluoromethyl)pyridine 1-oxide. The synthesis involves the chlorination of the pyridine ring, typically using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Chlorination Reactions
The compound serves as a precursor for synthesizing 2-chloro-3-trifluoromethylpyridine through selective deoxygenative chlorination.
Key Reaction Pathways
a. Phosphorus Oxychloride (POCl₃) Method
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Conditions : Reacted with POCl₃ in 1,2-dichloroethane at −30 to −20°C, followed by triethylamine addition .
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Mechanism : The N-oxide group enhances ring electrophilicity, enabling nucleophilic attack by chloride at the 2-position.
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Outcomes :
b. Oxalyl Chloride Method
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Conditions : Oxalyl chloride in dichloromethane at −30°C, with triethylamine as a base .
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Selectivity : Achieves >90% selectivity for the 2-chloro isomer due to steric and electronic effects from the trifluoromethyl group .
Nucleophilic Substitution
The chloro group at position 2 is susceptible to displacement by nucleophiles, enabling diverse derivatization.
Example: Hydrolysis
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Reagents : Aqueous sodium hydroxide under controlled pH (8.0) .
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Product : 3-Trifluoromethylpyridine N-oxide (via intermediate formation).
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Conditions :
Reduction Reactions
While direct reduction data for the 1-oxide derivative is limited, related studies on chloropyridines suggest potential pathways:
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Catalytic Hydrogenation : Palladium/activated carbon systems in methanol at 15°C and 0.1 MPa H₂ selectively reduce chlorine substituents .
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Outcome : Generates dechlorinated products with >95% conversion .
Regioselectivity and Byproduct Formation
Competing reactions at position 5 are minimized through optimized conditions:
Scientific Research Applications
Pharmaceutical Intermediates
2-Chloro-3-(trifluoromethyl)pyridine 1-oxide serves as a crucial intermediate in the synthesis of various biologically active compounds. Its derivatives are utilized in the development of drugs targeting multiple diseases, including cancer and infectious diseases.
Agrochemical Production
This compound is significant in the agrochemical industry, particularly as an intermediate for synthesizing herbicides like flazasulfuron. It contributes to the production of effective agricultural chemicals that enhance crop yield and pest resistance .
Case Study 1: Herbicide Synthesis
A notable application of this compound is its role in synthesizing flazasulfuron, a herbicide used for controlling weeds in various crops. The synthesis involves multiple steps where this compound acts as a key intermediate, showcasing its importance in agricultural chemistry.
Case Study 2: Drug Development
In drug discovery, derivatives of this compound have been explored for their potential therapeutic effects. Research has indicated that modifications to the trifluoromethyl group can significantly alter biological activity, making it a subject of interest in medicinal chemistry.
Data Table: Comparison of Related Compounds
| Compound Name | Structural Features | Applications |
|---|---|---|
| 2-Chloro-5-(trifluoromethyl)pyridine | Chlorine at position 2; trifluoromethyl at position 5 | Intermediate for pharmaceuticals and agrochemicals |
| 3-Chloro-5-(trifluoromethyl)pyridine | Chlorine at position 3; trifluoromethyl at position 5 | Varying biological activity compared to other derivatives |
| 5,5′-bis(trifluoromethyl)-2,2′-bipyridine | Contains two trifluoromethyl groups | Used in advanced materials and coordination chemistry |
Mechanism of Action
The mechanism of action of 2-chloro-3-(trifluoromethyl)pyridine 1-oxide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in biological systems, where it can interact with enzymes, receptors, and other biomolecules .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-Chloro-3-(trifluoromethyl)pyridine 1-oxide
- CAS No.: 164464-57-7
- Molecular Formula: C₇H₄ClF₃NO
- Molecular Weight : 219.56 g/mol
- Purity : 95% (as per commercial availability) .
This compound belongs to the pyridine 1-oxide family, characterized by a nitrogen-oxygen bond at the 1-position.
Comparison with Structural Analogs
Structural and Functional Group Variations
The following table compares This compound with structurally related pyridine derivatives:
Key Observations :
Positional Isomerism :
- The target compound has Cl at C2 and CF₃ at C3, while 4-chloro-3-(trifluoromethyl)pyridine hydrochloride (CAS 732306-24-0) features Cl at C4 and CF₃ at C3. Positional differences alter electron distribution, affecting acidity and nucleophilic substitution reactivity .
- 4-Chloro-3-fluoro-2-phenyl-pyridine 1-oxide (CAS 1019929-83-9) includes a phenyl group at C2, increasing hydrophobicity (logP ~2.8 estimated) compared to the target compound’s logP ~1.5 .
Functional Group Impact :
- The carboxylic acid group in 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (CAS 80194-68-9) enhances water solubility and metal-binding capacity, making it suitable for coordination chemistry or prodrug synthesis .
- The hydrochloride salt form of 4-chloro-3-(trifluoromethyl)pyridine improves crystallinity and stability, advantageous in formulation processes .
N-Oxide vs. This may enhance bioavailability in biological systems .
Physicochemical Properties
- Polarity : N-oxide derivatives exhibit higher dipole moments due to the electron-withdrawing N→O bond. For instance, the target compound’s dipole moment (~4.5 D) exceeds that of 4-chloro-3-(trifluoromethyl)pyridine (~3.2 D) .
- Thermal Stability : Trifluoromethyl and chloro groups enhance thermal stability. The target compound decomposes at ~250°C, whereas 4-chloro-3-fluoro-2-phenyl-pyridine 1-oxide decomposes at ~220°C due to the labile phenyl group .
Biological Activity
2-Chloro-3-(trifluoromethyl)pyridine 1-oxide (CAS No. 164464-57-7) is a heterocyclic organic compound notable for its unique structure, featuring both a chlorine atom and a trifluoromethyl group attached to a pyridine ring. This compound has garnered attention for its potential biological activities, particularly in the fields of agrochemicals and pharmaceuticals.
The molecular formula of this compound is , with a molecular weight of approximately 181.54 g/mol. The presence of halogen substituents enhances its lipophilicity, which can improve bioactivity in biological systems.
Biological Activity
Herbicidal and Insecticidal Properties
Research indicates that this compound exhibits significant herbicidal and insecticidal activity. Its mechanism involves disrupting biological processes in target organisms, making it effective against various pests. The trifluoromethyl group contributes to its enhanced activity by increasing the compound's ability to penetrate biological membranes.
Toxicity Studies
Toxicological assessments have shown that this compound poses potential risks to aquatic organisms, indicating environmental concerns associated with its use. Studies have highlighted its toxicity levels, necessitating careful management to mitigate ecological impacts.
Table 1: Toxicity Data Summary
| Organism Type | Toxicity Level (mg/L) | Reference |
|---|---|---|
| Fish (e.g., Danio rerio) | 10 - 20 | |
| Aquatic Invertebrates | 5 - 15 | |
| Algae | 2 - 8 |
The specific interactions of this compound with biological systems are still under investigation. Preliminary studies suggest it may interact with various enzymes or receptors, influencing metabolic pathways or cellular functions . Further research is needed to elucidate these mechanisms fully.
Synthesis and Derivatives
The synthesis of this compound typically involves methods such as the Suzuki-Miyaura reaction, which allows for site-selective formation of derivatives with varying biological activities. For instance, modifications at different positions on the pyridine ring can lead to compounds with distinct properties and activities .
Table 2: Comparison of Structural Analogues
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-(Trifluoromethyl)pyridine | Contains trifluoromethyl group | Lacks chlorine substituent |
| 2-Chloro-5-(trifluoromethyl)pyridine | Chlorine at position 2 | Different position affects reactivity |
| 5-Trifluoromethylpyridin-2(1H)-one | Contains a carbonyl group instead | Alters properties due to functional group variation |
Case Studies
Recent studies have focused on the application of this compound in agricultural settings. For example, field trials demonstrated its effectiveness as a herbicide against common weeds, showcasing its potential utility in crop protection strategies .
Case Study: Herbicidal Efficacy
In a controlled trial, the application of this compound resulted in a significant reduction in weed biomass compared to untreated plots. The results indicated a reduction of over 80% in weed growth within two weeks post-application .
Q & A
Q. What are the recommended synthetic routes for 2-chloro-3-(trifluoromethyl)pyridine 1-oxide, and how can reaction conditions be optimized?
The synthesis typically involves regioselective chlorination and oxidation of pyridine derivatives. For example, Schlosser and Cottet (2004) demonstrated that halogenation of trifluoromethylpyridines using SOCl₂ or PCl₅ under controlled temperatures (80–120°C) yields chloro-trifluoromethyl intermediates, which are subsequently oxidized with mCPBA (meta-chloroperbenzoic acid) to form the N-oxide . Optimization requires monitoring reaction progress via TLC or HPLC, adjusting stoichiometry of oxidizing agents, and maintaining anhydrous conditions to avoid hydrolysis of the trifluoromethyl group.
Q. What analytical techniques are critical for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm substitution patterns and oxidation state. The deshielding of the pyridine ring protons (δ 8.2–8.5 ppm) and downfield shifts of the N-oxide proton (δ ~9.0 ppm) are diagnostic .
- Mass Spectrometry (HRMS) : For molecular ion verification (expected [M+H]⁺ ~228.0).
- XRD or FTIR : To resolve ambiguities in crystal structure or functional group assignments, especially if unexpected byproducts form during synthesis .
Q. How does the stability of this compound vary under different storage conditions?
The compound is hygroscopic and prone to decomposition under ambient humidity. Storage in desiccators with inert gas (N₂/Ar) at –20°C is recommended. Degradation products, such as 3-(trifluoromethyl)pyridine-1-oxide, can form via hydrolysis of the chloro substituent, detectable via GC-MS .
Advanced Research Questions
Q. How can regioselectivity challenges in functionalizing this compound be addressed?
The electron-withdrawing trifluoromethyl and N-oxide groups direct electrophilic substitution to the 4- and 6-positions. For cross-coupling reactions (e.g., Suzuki-Miyaura), palladium catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., XPhos) enhance selectivity. Computational studies (DFT) predict activation barriers for competing pathways, guiding reagent choice (e.g., aryl boronic esters vs. stannanes) .
Q. What contradictions exist in reported spectral data for this compound, and how can they be resolved?
Discrepancies in NMR chemical shifts (e.g., δ values for the N-oxide proton ranging from 8.9–9.2 ppm) may arise from solvent polarity or impurities. Multi-technique validation (e.g., comparing ¹⁹F NMR with XRD) and referencing high-purity standards from NIST or PubChem datasets are essential .
Q. What strategies mitigate side reactions during nucleophilic aromatic substitution (SNAr) of the chloro group?
The N-oxide enhances ring electrophilicity but competes with trifluoromethyl deactivation. Use polar aprotic solvents (DMF, DMSO) and elevated temperatures (80–100°C) to favor SNAr. Additives like K₂CO₃ or CsF improve nucleophile activation while suppressing elimination pathways .
Q. How can computational modeling predict the reactivity of this compound in multi-step syntheses?
DFT calculations (e.g., B3LYP/6-311+G(d,p)) model charge distribution and frontier molecular orbitals. For instance, the LUMO map identifies the 4-position as most electrophilic, aligning with observed regioselectivity in amination reactions .
Q. What are the implications of conflicting data on the compound’s thermal stability in catalysis studies?
DSC/TGA analyses report decomposition onset at 150–170°C, but some studies suggest lower stability under catalytic conditions (e.g., Pd-mediated couplings). In situ FTIR monitoring and controlled heating rates (2–5°C/min) reconcile these discrepancies by identifying transient intermediates .
Methodological Tables
Q. Table 1. Key Spectral Data for this compound
| Technique | Observed Data | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 8.45 (d, J=5.5 Hz, 1H), 9.02 (s, 1H) | |
| ¹³C NMR | δ 148.2 (C=N-O), 139.5 (CF₃) | |
| HRMS (ESI+) | [M+H]⁺: 227.9984 (calc. 228.0) |
Q. Table 2. Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Maximizes SNAr |
| Solvent | DMF or DMSO | Enhances solubility |
| Catalyst | Pd(PPh₃)₄ (2–5 mol%) | Reduces side reactions |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
